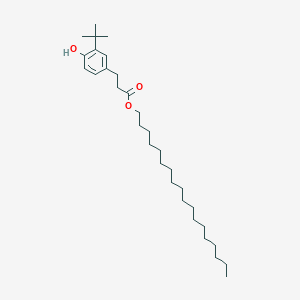

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a propionate-based phenolic antioxidant . It can be used as a polymeric stabilizer by butylphenol functionalities . It is a white powder or flakes .

Synthesis Analysis

The synthesis of this compound involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate butyl-phloretic ester .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C31H54O3 . The InChI code for this compound is 1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3 .Chemical Reactions Analysis

This compound can easily decompose into octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol, which can convert into 2-tert-butyl-4-peroxyethyl-6-hydroperoxy-tert-butylphenol in the middle of the thermal oxidation reaction, prompting TMPTO to form more short-chain alkenyl and olefin hydroperoxide or other oxide .Scientific Research Applications

Environmental and Health Safety

A comprehensive environmental behavior assessment of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate highlighted its low environmental and toxicological concerns. The compound exhibited minimal impact on soil, groundwater, and surface water compared to other chemical compounds under environmental scrutiny, such as pesticides and phthalates. This assessment was based on a hazard scoring system and comparative risk analysis, underlining the compound's relative safety in its applications (Herrchen, Kördel, & Klein, 1997).

Application in Polymer Science

Significant research has focused on the application of this compound in polymer science, particularly in polyethylene stabilization. It has been used to improve the thermal and oxidative stability of high-density polyethylene, showcasing excellent color retention and physical property preservation upon processing and aging. Such stabilization is essential for extending the service life of polymeric materials, especially those exposed to harsh environmental conditions (Rothstein, 1968).

Food Packaging Applications

The compound has also been extensively studied for its role in food packaging, particularly in the migration of antioxidants from polypropylene films into food simulants. These studies are crucial for ensuring that the use of such antioxidants complies with safety standards for food contact materials. The specific migration rates and behaviors of this compound from packaging films to food simulants provide valuable data for regulatory compliance and safety assessments (Garde, Catalá, & Gavara, 1998).

Mechanism of Action

Target of Action

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylenes and polypropylene . It acts as a stabilizer, preventing the degradation of these polymers .

Mode of Action

The compound interacts with its targets by inhibiting the oxidation process . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics .

Biochemical Pathways

This compound affects the oxidation pathway in polymers . By inhibiting oxidation, it prevents the formation of free radicals and other reactive species that can cause damage to the polymer structure . This results in an extension of the polymer’s lifespan and preservation of its properties .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a polymer system. The compound exhibits a high potential for adsorption and negligible volatilization This contributes to its effectiveness as a stabilizer .

Result of Action

The result of this compound’s action is the stabilization of the polymer, preventing its degradation over time . This leads to the preservation of the polymer’s physical and chemical properties, extending its useful life .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . It is effective even at high temperatures experienced during plastic extrusion and moulding . Furthermore, it has been shown to have a high chemical stability , suggesting it maintains its effectiveness in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate interacts with various biomolecules in biochemical reactions . It is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities .

Cellular Effects

It has been reported to have significant antagonistic activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolate .

Molecular Mechanism

It is known to exert its effects at the molecular level through its antioxidant properties .

Temporal Effects in Laboratory Settings

This compound has been shown to have a high chemical stability . It is not driven out by the high temperatures experienced during plastic extrusion and moulding .

Metabolic Pathways

It is known to be involved in the stabilization of polymers .

Transport and Distribution

This compound exhibits a high potential for adsorption and negligible volatilization . It is likely to be transported and distributed within cells and tissues .

Properties

IUPAC Name |

octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBPLFFEZVVMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016662 |

Source

|

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110729-26-5 |

Source

|

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)

![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)